molecular formula C12H15NO2 B12931160 (S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid

(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid

Cat. No.: B12931160
M. Wt: 205.25 g/mol
InChI Key: REEWOJVDEPWHFY-NSHDSACASA-N
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Description

(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid is a chiral compound that features a pyrrolidine ring attached to a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction.

    Introduction of the Acetic Acid Moiety: This step often involves the use of a Grignard reagent followed by oxidation to form the acetic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to ensure high enantioselectivity and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the pyrrolidine ring to a lactam.

    Reduction: The phenylacetic acid moiety can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the phenyl ring can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.

Major Products

    Oxidation: Formation of lactams.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of complex molecules and materials.

Mechanism of Action

The mechanism of action of (S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and phenylacetic acid moiety can interact with active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid: The enantiomer of the compound, which may have different biological activities.

    Phenylacetic acid derivatives: Compounds with similar structures but different substituents on the phenyl ring.

    Pyrrolidine derivatives: Compounds with variations in the pyrrolidine ring structure.

Uniqueness

(S)-2-(3-(Pyrrolidin-2-yl)phenyl)acetic acid is unique due to its specific chiral configuration and the combination of the pyrrolidine ring with the phenylacetic acid moiety. This unique structure contributes to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

2-[3-[(2S)-pyrrolidin-2-yl]phenyl]acetic acid

InChI

InChI=1S/C12H15NO2/c14-12(15)8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1,3-4,7,11,13H,2,5-6,8H2,(H,14,15)/t11-/m0/s1

InChI Key

REEWOJVDEPWHFY-NSHDSACASA-N

Isomeric SMILES

C1C[C@H](NC1)C2=CC=CC(=C2)CC(=O)O

Canonical SMILES

C1CC(NC1)C2=CC=CC(=C2)CC(=O)O

Origin of Product

United States

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